molecular formula C13H8ClNO3 B1606137 4-Chloro-3'-nitrobenzophenone CAS No. 62810-38-2

4-Chloro-3'-nitrobenzophenone

Cat. No.: B1606137
CAS No.: 62810-38-2
M. Wt: 261.66 g/mol
InChI Key: WANOJUMUCWLVTE-UHFFFAOYSA-N
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Description

4-Chloro-3’-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈ClNO₃ and a molecular weight of 261.66 g/mol . It is a derivative of benzophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3’-position. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3’-nitrobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3-nitrobenzoyl chloride with chlorobenzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3’-nitrobenzophenone may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and the removal of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-3’-aminobenzophenone.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of benzophenone.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3’-aminobenzophenone: Similar structure but with an amino group instead of a nitro group.

    4-Nitrobenzophenone: Lacks the chlorine substitution.

    3-Nitrobenzophenone: Nitro group is positioned differently.

Uniqueness

4-Chloro-3’-nitrobenzophenone is unique due to the presence of both a chlorine atom and a nitro group on the benzophenone structure. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .

Properties

IUPAC Name

(4-chlorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOJUMUCWLVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354253
Record name 4-CHLORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62810-38-2
Record name 4-CHLORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30.5 g (0.27 mol) of chlorobenzene and 36 g (0.27 mol) of aluminium chloride are introduced into a 250 cm3 flask and 25 g (0.135 mol) of m-nitrobenzoyl chloride dissolved in 15 cm3 of chlorobenzene are added dropwise. The mixture is heated for 5 hours at between 50° and 60° C. and is then allowed to cool and is hydrolysed with 500 g of ice + 20 cm3 of concentrated HCl (d = 1.18); the batch is extracted with ether and the extract is washed with aqueous sodium hydroxide solution (strength 30 g/l) and then with water; the ether phase is dried, decolorised and then evaporated in vacuo; 26 g of the expected ketone are obtained. Melting point 97° C.
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25 g
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15 mL
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20 mL
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36 g
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30.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of m-nitrobenzoyl chloride 23.25 g (0.12 mol), chlorobenzene 25 ml (0.25 mol) and anhydrous aluminum chloride 17.5 g (0.13 mol) was stirred at 80°-100° C. for 4 hrs. After cooling, the reaction mixture was poured into ice-water with rapid stirring. The white precipitate obtained was collected by filtration and washed with water and then hexane. The white solid was recrystallized from hexane/CH2Cl2 to provide a solid with a melting point of 95°-96° C.; yield 76%.
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23.25 g
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25 mL
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17.5 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key optical properties of 4-chloro-3-nitrobenzophenone that make it interesting for materials science?

A1: 4-chloro-3-nitrobenzophenone exhibits promising optical characteristics. Research indicates a cutoff wavelength determined through optical studies [] and a calculated optical band gap of 2.7 eV []. Additionally, its refractive index (n), extinction coefficient (K), and real (εr) and imaginary (εi) components of the dielectric constant have been determined as functions of photon energy []. These findings suggest potential applications in areas like optoelectronics.

Q2: How has the crystal structure of 4-chloro-3-nitrobenzophenone been characterized?

A2: Single crystal X-ray diffraction analysis has confirmed the crystal structure of 4-chloro-3-nitrobenzophenone []. It crystallizes in the orthorhombic system with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90° []. This detailed structural information is crucial for understanding its physical and chemical properties.

Q3: What crystal growth techniques have been successfully employed for 4-chloro-3-nitrobenzophenone?

A3: Researchers have successfully grown single crystals of 4-chloro-3-nitrobenzophenone using two distinct methods:

  • Vertical Bridgman technique: This method has produced crystals with dimensions reaching 49 mm in length and 10 mm in diameter [].
  • Controlled evaporation from acetone solution: This solution-based technique offers an alternative route for crystal growth [].

Q4: What analytical techniques have been used to characterize 4-chloro-3-nitrobenzophenone?

A4: A combination of techniques has provided a comprehensive understanding of 4-chloro-3-nitrobenzophenone:

  • Powder X-ray diffraction (PXRD): This technique confirmed the crystalline nature and provided structural information [].
  • High-resolution X-ray diffraction (HRXRD): This method assessed the crystalline perfection of the grown crystals [].
  • Fourier-transform infrared spectroscopy (FT-IR): This analysis identified the functional groups present in the molecule [].
  • Fluorescence spectroscopy: This technique revealed an emission peak at 575 nm, providing insights into its luminescent properties [].
  • Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): These thermal analyses provided information about the compound's thermal stability and decomposition behavior [, ].

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